REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:3]=1[CH:4]=[CH:5][NH:6][C:7]2=[O:8].[CH2:13]1[O:15][CH:14]1[CH2:16][OH:17]>[OH-].[Na+]>[OH:15][CH:14]([CH2:16][OH:17])[CH2:13][O:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:3]=1[CH:4]=[CH:5][NH:6][C:7]2=[O:8] |f:2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C=CNC(=O)C2=CC=C1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
OC(COC1=C2C=CNC(=O)C2=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |